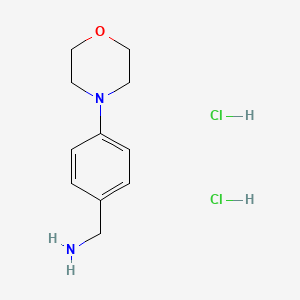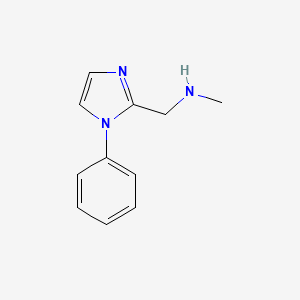
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClFN2. It has a molecular weight of 222.65 . The compound is used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine compounds are generally synthesized using various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Pyrimidine derivatives, including compounds structurally related to 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine, have been extensively studied for their potential medicinal applications. A notable study by Muralidharan et al. (2019) focused on designing and synthesizing novel pyrimidine derivatives for evaluating their analgesic and anti-inflammatory activities. Their research highlighted the significance of the substituent nature on the pyrimidine ring in enhancing these biological activities, with some derivatives demonstrating promising results in in vitro and in vivo models (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Molecular Structure and Docking Studies
Gandhi et al. (2016) conducted a comprehensive study involving quantum chemical calculations and molecular docking to understand the structural and interactive aspects of pyrimidine derivatives. Their work included analysis of crystal structures, Hirshfeld surface analysis for intermolecular interactions, and docking studies with human estrogen receptors, aiming to predict the pharmacological implications of different substituents on the pyrimidine ring (S. Gandhi et al., 2016).
Crystallography and Hydrogen Bonding
Trilleras et al. (2009) explored the isostructural nature and hydrogen-bonding patterns of certain amino-substituted pyrimidine derivatives, providing insights into their molecular arrangements and potential implications in drug design and material science (Jorge Trilleras, J. Quiroga, J. Cobo, & C. Glidewell, 2009).
Nonlinear Optical Properties
Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their potential in medicinal and optoelectronic applications. Their study included detailed DFT/TDDFT analyses to understand the electronic and optical behaviors of these compounds (A. Hussain et al., 2020).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
It’s worth noting that pyrimidines often work by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The sm cross-coupling reaction, associated with pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting inflammatory mediators. It interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response. The compound also affects proteins like tumor necrosis factor-α and nuclear factor κB, modulating their activities to reduce inflammation . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of pro-inflammatory cytokines such as interleukins and prostaglandins, thereby reducing inflammation at the cellular level . Additionally, the compound affects cell signaling pathways like the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of enzymes like inducible nitric oxide synthase and cyclooxygenase by binding to their active sites, preventing the synthesis of inflammatory mediators . The compound also modulates gene expression by affecting transcription factors such as nuclear factor κB, leading to reduced production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated sustained anti-inflammatory effects, with consistent inhibition of inflammatory mediators in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism and detoxification of the compound, converting it into various metabolites that are excreted from the body . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution profile has been studied to optimize its delivery and efficacy in clinical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its anti-inflammatory effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action at the molecular level .
Propriétés
IUPAC Name |
4-chloro-6-(2-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENNOUKDKDKGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
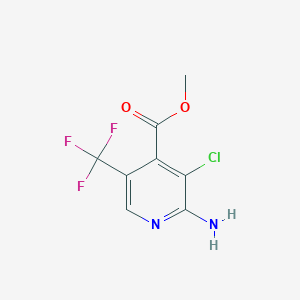
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
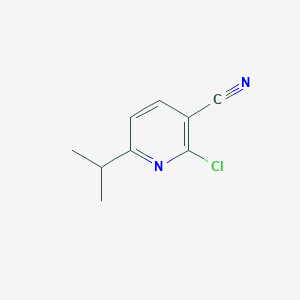

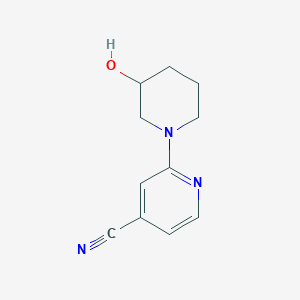
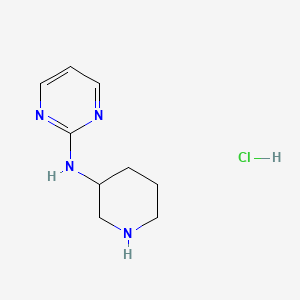
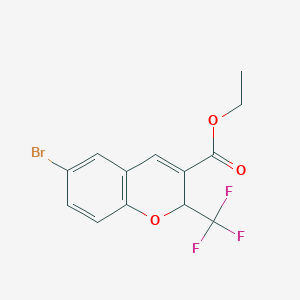
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
